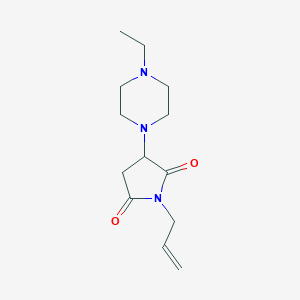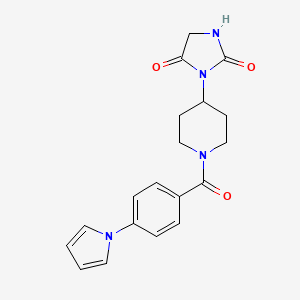![molecular formula C21H20N6O2S B2636998 4-morpholino-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide CAS No. 1903278-39-6](/img/structure/B2636998.png)
4-morpholino-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, an efficient synthesis of a series of 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines is described via intramolecular oxidative cyclization of various 6-chloropyridazin-3-yl hydrazones with iodobenzene diacetate .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For instance, the crystal structure of a related compound was solved using direct methods by employing SHELXS-97, and the refinement against F2 was carried out using SHELXL-18 .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a study reported that the substitution of a 4-nitro moiety as a hydrophilic and high electron withdrawing group at the R position deteriorated the potencies compared to all derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, a related compound was found to have a dihedral angle between the triazine and the phenyl ring of 80.31° .
Mecanismo De Acción
Target of action
Compounds containing the [1,2,4]triazolo[4,3-b]pyridazine scaffold have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . Therefore, the targets of “4-morpholino-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide” could potentially include a variety of enzymes or receptors involved in these processes.
Mode of action
The mode of action of this compound would depend on its specific targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent it from catalyzing its reaction .
Biochemical pathways
Depending on its targets, this compound could potentially affect a variety of biochemical pathways. For example, if it has anticancer activity, it might interfere with cell division or DNA replication .
Pharmacokinetics
The ADME properties of this compound would depend on its chemical structure. For example, the presence of the morpholino group might influence its absorption and distribution .
Result of action
The molecular and cellular effects of this compound would depend on its mode of action and its targets. For example, if it has anticancer activity, it might induce cell death or inhibit cell proliferation .
Action environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
Direcciones Futuras
The future directions of research on similar compounds involve the synthesis of novel potential drug candidates having better efficacy and selectivity . The comprehensive compilation of work carried out on the 1,2,4-triazole nucleus will provide an inevitable scope for researchers for the advancement of these novel potential drug candidates .
Análisis Bioquímico
Biochemical Properties
The 1,2,4-triazole derivatives, including 4-morpholino-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide, have been reported to interact with a variety of enzymes, proteins, and other biomolecules .
Cellular Effects
In cellular processes, this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage . Studies are being conducted to determine threshold effects and any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound, including its interactions with enzymes or cofactors and its effects on metabolic flux or metabolite levels, are currently under study .
Transport and Distribution
Research is ongoing to understand how this compound is transported and distributed within cells and tissues . This includes studying any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research . This includes studying any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
4-morpholin-4-yl-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2S/c28-21(15-3-5-16(6-4-15)26-9-11-29-12-10-26)22-14-20-24-23-19-8-7-17(25-27(19)20)18-2-1-13-30-18/h1-8,13H,9-12,14H2,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOYPYLCTDYSTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2636916.png)
![Methyl 2-{[4-(2,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate](/img/structure/B2636917.png)

![2-Methoxy-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B2636919.png)
![3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B2636920.png)
![(2Z)-N-(2,4-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2636921.png)

![1-Methyl-4-({3-[(4-methylphenyl)sulfanyl]propyl}sulfanyl)benzene](/img/structure/B2636925.png)

![2-((4-chlorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2636927.png)
![2-[(2-Chloropyridin-4-yl)oxy]ethan-1-ol](/img/structure/B2636933.png)
![8-(2-Chloroethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2, 4-dione](/img/structure/B2636936.png)
![N-(4-iodophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide](/img/structure/B2636937.png)
